molecular formula C25H25N3O3S2 B3296266 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892852-99-2

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B3296266
CAS RN: 892852-99-2
M. Wt: 479.6
InChI Key: YZZMZSSSAVKTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, also known as BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It was first synthesized in 2008 and has since been studied extensively for its potential as an anticancer drug.

Mechanism of Action

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide inhibits both PI3K and mTOR, which are key signaling pathways involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. In addition, this compound has been shown to enhance the effectiveness of radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is its dual inhibition of PI3K and mTOR, which makes it a potentially effective treatment for a wide range of cancers. However, one limitation is its potential toxicity, which can limit its use in clinical settings.

Future Directions

Future research on 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide could focus on developing more targeted versions of the drug that can minimize toxicity while still maintaining its effectiveness. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases.

Scientific Research Applications

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and doxorubicin. In addition, this compound has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-3-19-11-8-12-22-23(19)26-25(32-22)27-24(29)20-13-15-21(16-14-20)33(30,31)28(4-2)17-18-9-6-5-7-10-18/h5-16H,3-4,17H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZMZSSSAVKTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.